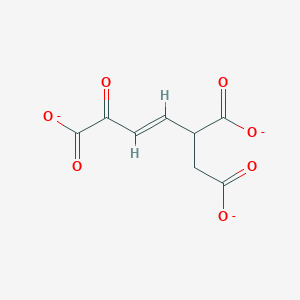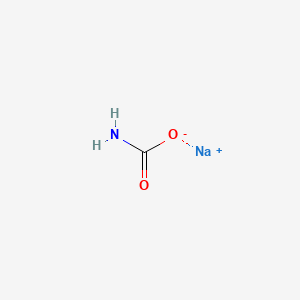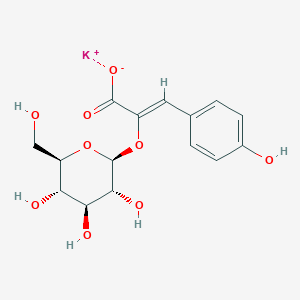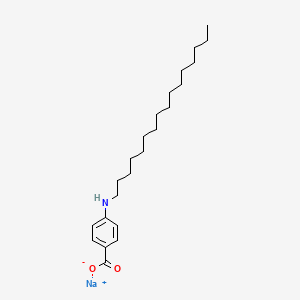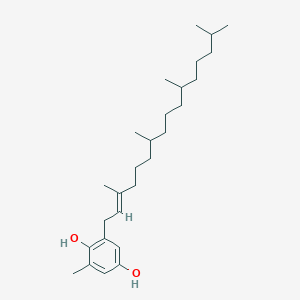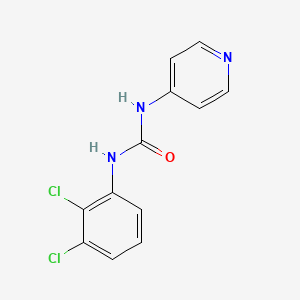
1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dichlorophenyl)-3-pyridin-4-ylurea is a member of ureas.
Wissenschaftliche Forschungsanwendungen
Biocatalytic Synthesis in Microreaction Systems
The study by Chen et al. (2021) explored the biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, utilizing recombinant Escherichia coli as a whole-cell catalyst. This method demonstrated high efficiency and green synthesis, achieving a yield of 99.6% with high enantiomeric excess in a significantly reduced time compared to traditional methods. This research underscores the potential of microreaction systems in enhancing the synthesis efficiency of chemical compounds, potentially including 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea, by leveraging biocatalysis and phase transfer strategies (Chen et al., 2021).
Synthesis and Biological Activities of Pyrimidine Derivatives
The work by Ladani et al. (2009) focused on the synthesis of oxopyrimidines and thiopyrimidines derived from 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridin-3-carbaldehyde, which were evaluated for their antimicrobial activities. Although the chemical structure differs from 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea, the study highlights the potential of dichlorophenyl-pyridinyl compounds in developing antimicrobial agents, suggesting a possible research avenue for exploring the biological activities of 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea (Ladani et al., 2009).
Chiral Intermediate Production for Pharmaceutical Applications
Research by Ni et al. (2012) on the production of a chiral intermediate for the anti-allergic drug Betahistine showcases the relevance of specific chemical compounds as intermediates in pharmaceutical synthesis. The study employed a Kluyveromyces sp. strain for the biotransformation of a chlorophenyl-pyridinyl methanone to its chiral form, illustrating the importance of microbial biocatalysis in producing chiral intermediates that could be analogous to the synthesis pathways of 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea (Ni et al., 2012).
Anticancer and Antimicrobial Potential of Pyridyl-pyrazolines
The investigation by Katariya et al. (2021) into new 1,3-oxazole clubbed pyridyl-pyrazolines for their anticancer and antimicrobial properties provides insight into the therapeutic potential of pyridinyl compounds. This research could suggest a framework for studying the biological activities of 1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea, especially in the context of its potential anticancer and antimicrobial efficacy (Katariya et al., 2021).
Eigenschaften
Produktname |
1-(2,3-Dichlorophenyl)-3-pyridin-4-ylurea |
|---|---|
Molekularformel |
C12H9Cl2N3O |
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
1-(2,3-dichlorophenyl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C12H9Cl2N3O/c13-9-2-1-3-10(11(9)14)17-12(18)16-8-4-6-15-7-5-8/h1-7H,(H2,15,16,17,18) |
InChI-Schlüssel |
RCZLNXMSMDZGPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=CC=NC=C2 |
Löslichkeit |
24.1 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![sodium;(6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1262194.png)
![2-[[3-[[2'-(1H-Tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]carbamoyl]-1-cyclopentene-1-carboxylic acid potassium salt](/img/structure/B1262195.png)
![2-[(1Z,3E)-5-carboxy-1-hydroxy-5-oxopenta-1,3-dienyl]benzoic acid](/img/structure/B1262196.png)
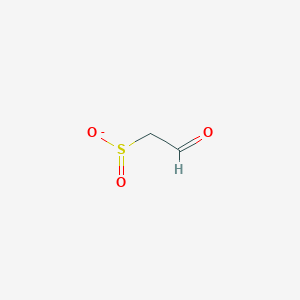
![(1S,10S,13R,14R,15E,22S)-15-ethylidene-10-hydroxy-17-methyl-11-oxa-8,17-diazapentacyclo[12.5.2.11,8.02,7.013,22]docosa-2,4,6-triene-9,20-dione](/img/structure/B1262201.png)
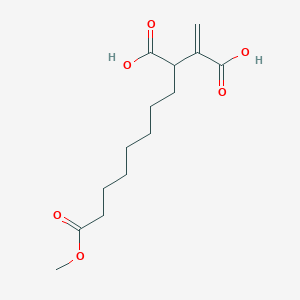
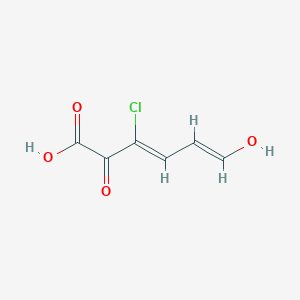
![(3E)-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]furan-2-one](/img/structure/B1262209.png)
![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)
